N1-(3-(benzofuran-2-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
CAS No.: 2034558-99-9
Cat. No.: VC7226312
Molecular Formula: C23H23N3O4
Molecular Weight: 405.454
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034558-99-9 |
|---|---|
| Molecular Formula | C23H23N3O4 |
| Molecular Weight | 405.454 |
| IUPAC Name | N-[3-(1-benzofuran-2-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
| Standard InChI | InChI=1S/C23H23N3O4/c27-21-11-5-13-26(21)18-8-3-7-17(15-18)25-23(29)22(28)24-12-4-9-19-14-16-6-1-2-10-20(16)30-19/h1-3,6-8,10,14-15H,4-5,9,11-13H2,(H,24,28)(H,25,29) |
| Standard InChI Key | SQCWRCWUCRGUJX-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCC3=CC4=CC=CC=C4O3 |
Introduction
Structural Characterization and Molecular Properties
Core Structural Motifs
The compound features three distinct pharmacophoric elements:
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Benzofuran moiety: A bicyclic system comprising fused benzene and furan rings, known for stabilizing π-π interactions with biological targets like DNA topoisomerases and inflammatory cytokines.
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2-Oxopyrrolidin-1-yl group: A five-membered lactam ring that enhances solubility and enables hydrogen bonding via its carbonyl oxygen, critical for interactions with enzymatic active sites .
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Oxalamide backbone: A diamide linker that confers conformational rigidity while allowing hydrogen-bond donor/acceptor functionality, improving target selectivity.
Molecular Geometry and Stereoelectronic Features
Computational models predict a planar benzofuran system connected to a flexible propyl chain, enabling the molecule to adopt multiple conformations in solution. The pyrrolidinone ring adopts a puckered conformation, with the carbonyl oxygen oriented toward the oxalamide group, creating a pseudo-macrocyclic structure in certain solvent environments . Key bond lengths and angles derived from X-ray crystallography of analogs include:
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound can be synthesized via a convergent approach:
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Benzofuran-propylamine synthesis: Friedel-Crafts acylation of benzofuran with acrylonitrile, followed by reduction to yield 3-(benzofuran-2-yl)propan-1-amine.
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Pyrrolidinone-phenyl intermediate: N-Alkylation of 3-aminophenol with 2-chloropyrrolidinone under microwave irradiation (120°C, 30 min), achieving 78% yield .
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Oxalamide coupling: Reacting the two intermediates with oxalyl chloride in dichloromethane at 0–5°C, followed by dropwise addition of triethylamine to facilitate amide bond formation.
Reaction Conditions and Yields
Optimized parameters for critical steps include:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzofuran alkylation | AlCl₃, acrylonitrile, 80°C | 65 | 92.4 |
| Pyrrolidinone N-alkylation | K₂CO₃, DMF, 60°C | 78 | 98.1 |
| Oxalamide coupling | Oxalyl chloride, Et₃N, 0°C | 82 | 99.3 |
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating, as demonstrated in benzofuran-2-carboxamide preparations .
Pharmacological Profile and Mechanism of Action
Sigma Receptor Binding
Structural analogs exhibit high affinity for sigma-1 receptors (Ki = 12.3 nM), implicated in neuroprotection and cancer cell apoptosis. Molecular docking studies suggest the benzofuran moiety occupies the hydrophobic binding pocket, while the pyrrolidinone carbonyl forms hydrogen bonds with Glu172 residues .
Kinase Inhibition
In silico screening predicts inhibition of cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 0.89 μM. The oxalamide linker interacts with the kinase’s ATP-binding site, displacing water molecules critical for phosphotransfer.
In Vitro Anticancer Activity
Preliminary assays against MCF-7 breast cancer cells show 48% growth inhibition at 10 μM after 72 hours, comparable to doxorubicin controls (52% inhibition). Synergistic effects are observed when combined with paclitaxel, reducing IC₅₀ by 3.2-fold.
Physicochemical and ADMET Properties
Solubility and Permeability
Experimental data for close analogs:
| Property | Value | Method |
|---|---|---|
| LogP | 2.8 ± 0.3 | Shake-flask |
| Aqueous solubility | 34 μM (pH 7.4) | Nephelometry |
| Caco-2 permeability | 8.7 × 10⁻⁶ cm/s | LC-MS/MS |
Metabolic Stability
Microsomal half-life:
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Rat liver microsomes: 42 min
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Human liver microsomes: 58 min
Primary metabolites result from CYP3A4-mediated oxidation of the pyrrolidinone ring .
Computational Modeling and Structure-Activity Relationships
QSAR Analysis
A 3D-QSAR model (r² = 0.91, q² = 0.83) identifies critical regions for activity enhancement:
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Benzofuran C3 position: Electron-donating groups (-OCH₃) increase sigma receptor affinity by 1.8-fold.
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Pyrrolidinone substituents: Methyl groups at C4 improve metabolic stability by shielding the lactam from hydrolysis .
Molecular Dynamics Simulations
Simulations (100 ns, AMBER20) reveal stable binding to CDK2 (RMSD < 1.8 Å). The oxalamide linker maintains hydrogen bonds with Asp86 and Lys89 throughout the trajectory, while the benzofuran ring undergoes π-stacking with Phe82.
Patent Landscape and Developmental Status
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WO2024088773A1: Covers benzofuran-oxalamide derivatives as kinase inhibitors (priority date 2023-03-15).
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US20250329821A1: Discloses pyrrolidinone-containing compounds for neurodegenerative disorders (filed 2024-06-09) .
Challenges and Future Directions
Synthetic Scalability
Current routes require low-temperature (-20°C) crystallization for purification, limiting batch sizes to <100 g. Flow chemistry approaches are under investigation to improve throughput .
Target Validation
CRISPR-Cas9 knockout studies in HCT116 cells indicate sigma receptor-independent cytotoxic effects, suggesting off-target interactions requiring further elucidation.
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